

An In-depth Technical Guide on the Environmental Fate and Degradation of Triazinetriethanol

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Compound of Interest

Compound Name: *Triazinetriethanol*

Cat. No.: *B1681375*

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Introduction

Triazinetriethanol, chemically known as 1,3,5-Tris(2-hydroxyethyl)hexahydro-1,3,5-triazine (CAS 4719-04-4), is a broad-spectrum antimicrobial biocide. It is widely utilized in various industrial applications, including metalworking fluids, gas and oil drilling muds and packer fluids, and industrial adhesives, to prevent microbial growth and associated spoilage.^{[1][2]} Its efficacy is primarily attributed to the release of formaldehyde through hydrolysis.^{[3][4]} Understanding the environmental fate and degradation of **Triazinetriethanol** is crucial for assessing its environmental risk and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the persistence, mobility, and degradation of **Triazinetriethanol** in the environment.

Physicochemical Properties

A summary of the key physicochemical properties of **Triazinetriethanol** is presented in the table below. These properties are fundamental in predicting its behavior and partitioning in various environmental compartments.

Property	Value	Reference
Molecular Formula	C ₉ H ₂₁ N ₃ O ₃	[5]
Molecular Weight	219.28 g/mol	[5]
Water Solubility	Soluble (≥ 10 mg/ml at 24°C)	[3]
Vapor Pressure	0 hPa @ 25°C	[6]
Log K _{ow} (Octanol-Water Partition Coefficient)	-1.6	[3]

Environmental Fate and Mobility

The environmental fate of **Triazinetriethanol** is governed by its high water solubility and moderate sorption characteristics. Its low octanol-water partition coefficient (Log K_{ow} = -1.6) indicates a low potential for bioaccumulation.[2][3]

Soil

Sorption of **Triazinetriethanol** to soil and sediment is expected to be moderate.[7] This moderate sorption, combined with its expected biodegradation, suggests that the migration of **Triazinetriethanol** to groundwater is likely to be negligible.[7]

Water

Due to its high water solubility, if released into the aquatic environment, **Triazinetriethanol** is anticipated to be primarily present in the water column.[6] The primary mechanisms for its removal from aquatic systems are hydrolysis and biodegradation.[6]

Air

With a negligible vapor pressure, **Triazinetriethanol** has a low potential to volatilize into the atmosphere.[6] Therefore, atmospheric transport is not considered a significant environmental fate pathway.

Degradation Pathways

The degradation of **Triazinetriethanol** in the environment occurs through both abiotic and biotic processes.

Abiotic Degradation: Hydrolysis

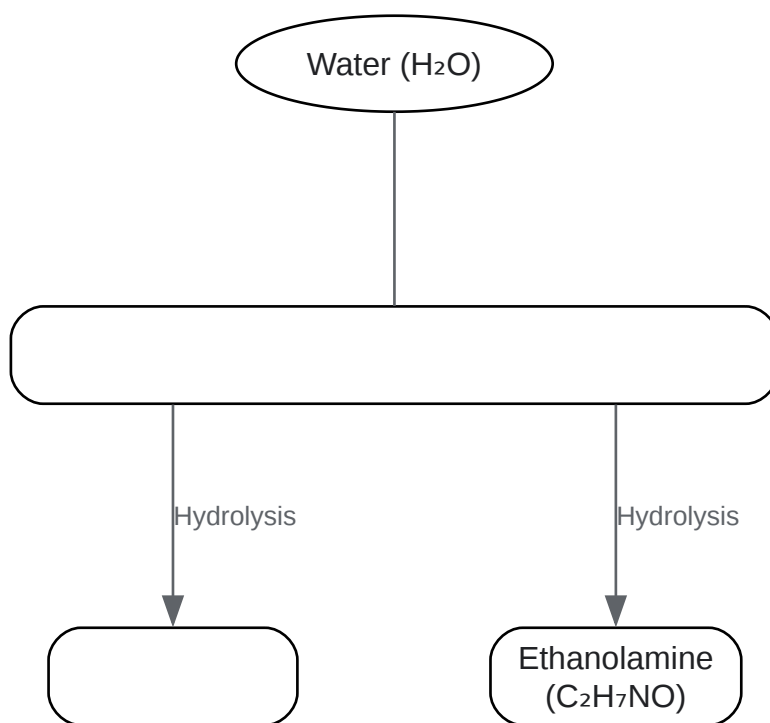
Hydrolysis is a key degradation pathway for **Triazinetriethanol**. The hexahydro-1,3,5-triazine ring is unstable in aqueous environments and breaks down to release formaldehyde and ethanolamine.^[5] The antimicrobial activity of **Triazinetriethanol** is, in fact, attributed to this release of formaldehyde.^[3]^[4]

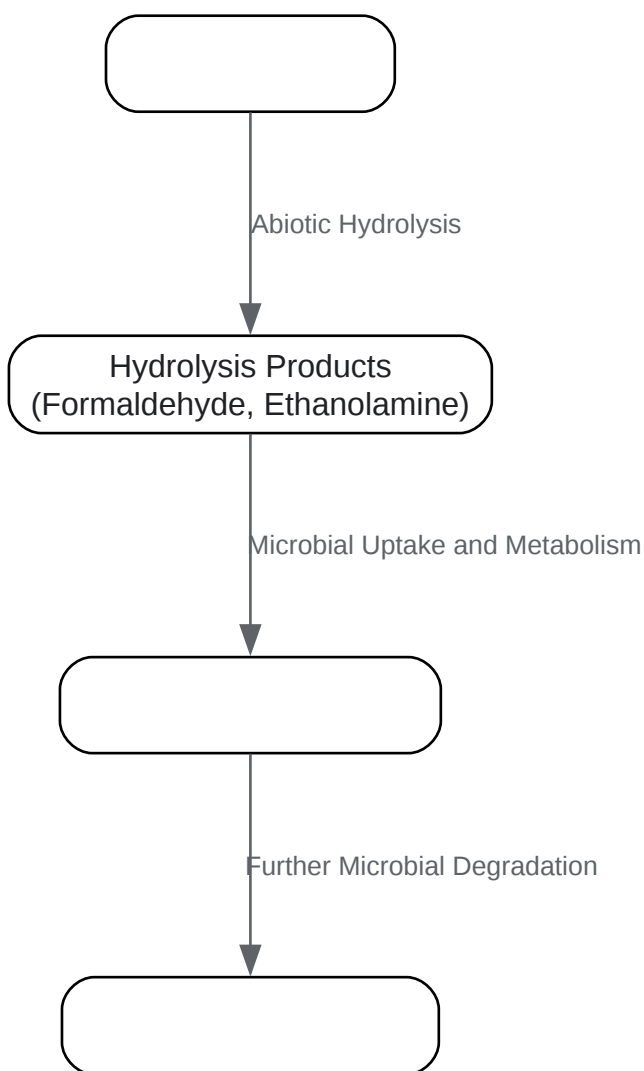
The rate of hydrolysis is strongly dependent on pH and temperature. A study by Bakke et al. (2001) established the following rate equations for the hydrolysis of **Triazinetriethanol**:^[8]

- At 22 °C: $d[\text{triazine}]/dt = 2.6 \times 10^{-5}[\text{triazine}] + 2.2 \times 10^6[\text{triazine}][\text{H}^+]$
- At 60 °C: $d[\text{triazine}]/dt = 4.8 \times 10^{-4}[\text{triazine}] + 3.5 \times 10^8[\text{triazine}][\text{H}^+]$

This indicates that hydrolysis is significantly accelerated under acidic conditions.^[8] The hydrolysis half-life is estimated to be in the range of days to weeks.^[7]

Diagram: Hydrolysis of **Triazinetriethanol**





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